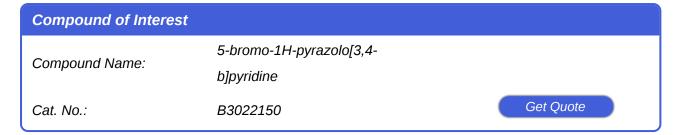


# molecular structure of 5-bromo-1H-pyrazolo[3,4-b]pyridine

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An In-depth Technical Guide to 5-bromo-1H-pyrazolo[3,4-b]pyridine

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological significance of **5-bromo-1H-pyrazolo[3,4-b]pyridine**. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

## **Molecular Structure and Properties**

**5-bromo-1H-pyrazolo[3,4-b]pyridine** is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. The bromine substituent at position 5 makes it a versatile intermediate for further chemical modifications, particularly in the synthesis of bioactive molecules and pharmaceuticals.[1] Its structure is foundational to a class of compounds with significant physiological activities.[2]

Below is a 2D representation of the molecular structure.

Caption: Molecular structure of 5-bromo-1H-pyrazolo[3,4-b]pyridine.

## **Physicochemical Properties**

Key physicochemical data for the compound are summarized in the table below.



Property	Value	Reference
CAS Number	875781-17-2	[2][3]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrN <sub>3</sub>	[2][3]
Molecular Weight	198.02 g/mol	[2][4]
Appearance	Pale yellow powder	[1]
Density	1.894 g/cm <sup>3</sup>	[2]
Boiling Point	329 °C at 760 mmHg	[2]

## **Spectroscopic Data**

While comprehensive experimental spectroscopic data is not widely published, a predicted <sup>1</sup>H-NMR spectrum provides insight into its structure.

Туре	Data	Reference
<sup>1</sup> H-NMR	(500 MHz, d6-DMSO) δ 13.91 (s, 1H), 8.60 (d, 1H), 8.54 (d, 1H), 8.16 (s, br, 1H)	[5]

## **Experimental Protocols: Synthesis**

**5-bromo-1H-pyrazolo[3,4-b]pyridine** can be synthesized through several routes.[2] A common and effective method involves the cyclization of a substituted pyridine derivative with hydrazine.[6][7]

# Synthesis from 5-bromo-2-fluoropyridine-3-carboxaldehyde

This protocol details a high-yield synthesis route starting from 5-bromo-2-fluoropyridine-3-carboxaldehyde.

Materials:

### Foundational & Exploratory





- 5-bromo-2-fluoropyridine-3-carboxaldehyde (or 5-bromo-2-fluoro-3-formylpyridine)
- Anhydrous hydrazine
- Ethanol
- Water
- Ether
- Petroleum ether/ethyl acetate (2:1, v/v) for TLC

#### Procedure:

- A solution of 5-bromo-2-fluoropyridine-3-carboxaldehyde (20 g, 0.1 mol) and anhydrous hydrazine (18 g, 0.56 mol) in ethanol is prepared.[6]
- The mixture is heated to reflux overnight.[6][7]
- The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.[6][7]
- The reaction mixture is concentrated under vacuum to a volume of approximately 50 mL.[6]
- The concentrated mixture is poured into 500 mL of water, leading to the precipitation of the product.[6]
- The precipitate is collected by filtration.[6]
- The filter cake is washed sequentially with water (3 x 50 mL) and ether (3 x 20 mL).[6]
- The solid is dried under vacuum to yield **5-bromo-1H-pyrazolo[3,4-b]pyridine** as a yellow solid (yield: 9.0 g, 46%).[6]

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.





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**Caption:** Workflow for the synthesis and purification of the title compound.

## **Biological Significance and Applications**

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purines and indoles, allowing it to interact with a variety of biological targets.[2] Consequently, **5-bromo-1H-pyrazolo[3,4-b]pyridine** serves as a crucial building block for the synthesis of compounds with therapeutic potential.[1][7]

Derivatives of this compound have been investigated for a range of activities, including:

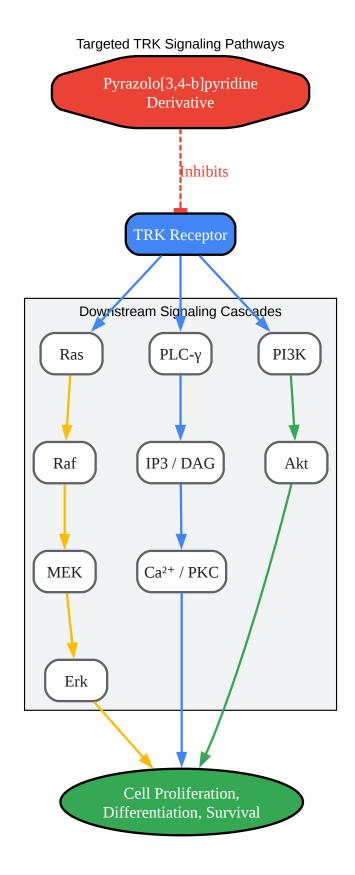
- TRK Inhibitors: As inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in the growth and survival of cancer cells.[8][9]
- TBK1 Inhibitors: As potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator in innate immunity signaling pathways, with applications in treating inflammatory diseases and cancers.[10]
- Antibacterial and Antioxidant Agents: Used to synthesize sulfonamide derivatives that exhibit antibacterial and antioxidant properties.[4]

## **Role in TRK Signaling Pathway Inhibition**

TRK proteins, upon activation, trigger several downstream signaling pathways crucial for cell proliferation and survival, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways.[9] Derivatives of **5-bromo-1H-pyrazolo[3,4-b]pyridine** have been designed to inhibit TRK activity, thereby blocking these pro-survival signals in cancer cells.

The diagram below outlines the canonical TRK signaling cascade that is targeted by inhibitors derived from this scaffold.





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Caption: Inhibition of TRK-mediated signaling pathways by derivatives.



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